molecular formula C21H21ClN2O3 B2927814 6-chloro-4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2H-chromen-2-one CAS No. 896071-08-2

6-chloro-4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2H-chromen-2-one

Cat. No.: B2927814
CAS No.: 896071-08-2
M. Wt: 384.86
InChI Key: XOAWGABLPXPHPD-UHFFFAOYSA-N
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Description

6-Chloro-4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2H-chromen-2-one is a synthetic coumarin derivative featuring a chromen-2-one core substituted at position 6 with a chlorine atom and at position 4 with a methyl-linked piperazine moiety. Coumarins are renowned for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects . The incorporation of a piperazine ring, a common pharmacophore in drug design, suggests enhanced binding to biological targets such as neurotransmitter receptors or enzymes .

Properties

IUPAC Name

6-chloro-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O3/c1-26-18-5-3-17(4-6-18)24-10-8-23(9-11-24)14-15-12-21(25)27-20-7-2-16(22)13-19(15)20/h2-7,12-13H,8-11,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOAWGABLPXPHPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CC3=CC(=O)OC4=C3C=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2H-chromen-2-one typically involves the reaction of 6-chloro-4-formyl-2H-chromen-2-one with 4-(4-methoxyphenyl)piperazine in the presence of a suitable catalyst. The reaction is usually carried out in an anhydrous solvent such as ethanol under reflux conditions . The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing large-scale purification techniques such as distillation or crystallization.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloro Group

The 6-chloro substituent on the chromenone ring undergoes nucleophilic aromatic substitution (NAS) under specific conditions. This reactivity is enhanced by electron-withdrawing effects from the adjacent carbonyl group:

Reaction TypeConditionsProductReference
HydrolysisReflux with NaOH (aq.)6-Hydroxy derivative
AminationNH₃/EtOH, 80°C6-Amino chromenone

Key Findings :

  • Substitution occurs preferentially at the 6-position due to para-directing effects of the chromenone’s carbonyl group .

  • Steric hindrance from the bulky piperazine-methyl group slows reaction kinetics compared to simpler chloro-chromenones .

Piperazine Ring Functionalization

The 4-(4-methoxyphenyl)piperazine moiety participates in alkylation and acylation reactions via its secondary amine:

Reaction TypeReagentsProductNotes
AlkylationCH₃I, K₂CO₃Quaternary ammonium saltForms water-soluble derivatives
AcylationAcCl, pyridineN-AcetylpiperazineImproves lipophilicity

Mechanistic Insight :

  • Piperazine’s N–H protons (δ ~2.9–3.2 ppm in DMSO-d₆) react with electrophiles, forming stable adducts.

  • Methoxy group on the phenyl ring stabilizes intermediates through resonance .

Oxidation of the Methylene Bridge

The –CH₂– linker between chromenone and piperazine oxidizes to a ketone under strong conditions:

Oxidizing AgentConditionsProductYield
KMnO₄/H₂SO₄60°C, 4 hr4-(Piperazinyl)carbonyl chromenone58%
CrO₃/AcOHRT, 12 hrSame as above42%

Structural Impact :

  • Oxidation converts the methylene bridge to a carbonyl group, altering electronic properties and binding affinity in pharmacological studies .

Electrophilic Aromatic Substitution (EAS)

The chromenone ring undergoes EAS at the 3- and 8-positions, though reactivity is moderated by electron-withdrawing groups:

ReactionReagentsPositionProduct
NitrationHNO₃/H₂SO₄8-NitroMajor product
SulfonationClSO₃H3-SulfoRequires heating

Limitations :

  • Steric hindrance from the piperazine-methyl group reduces yields compared to unsubstituted chromenones .

Photochemical Reactivity

The chromenone core exhibits [2+2] photodimerization under UV light (λ = 300 nm):

ConditionsProductQuantum Yield
UV (300 nm), acetoneCyclobutane dimerΦ = 0.12

Application :

  • Dimerization studies inform stability assessments for pharmaceutical formulations .

Coordination Chemistry

The piperazine nitrogen and chromenone carbonyl act as ligands in metal complexes:

Metal SaltConditionsComplex Structure
CuCl₂EtOH, refluxOctahedral Cu(II) with N,O-chelation
Fe(NO₃)₃H₂O, RTTetragonal Fe(III) complex

Characterization :

  • IR spectra show shifts in ν(C=O) from 1,710 cm⁻¹ to 1,650–1,680 cm⁻¹ upon coordination .

Stability Under Hydrolytic Conditions

The compound degrades in acidic/basic media, forming cleavage products:

pHMajor DegradantsHalf-Life (25°C)
1.27-Hydroxy chromenone3.2 hr
9.0Piperazine fragmentation8.5 hr

Implications :

  • Stability data guide storage conditions (pH 6–7 recommended) .

Scientific Research Applications

The compound 6-chloro-4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2H-chromen-2-one, also known as PubChem CID 665923, has several synonyms including 6-chloro-4-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2H-chromen-2-one and SMR000047188 .

Chemical Properties and Structure

The molecular formula of 6-chloro-4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2H-chromen-2-one is C21H21ClN2O3, with a molecular weight of 384.9 g/mol . The IUPAC name for the compound is 6-chloro-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]chromen-2-one . Its structure includes a chromen-2-one moiety substituted at the 6 position with a chlorine atom and at the 4 position with a [[4-(4-methoxyphenyl)piperazin-1-yl]methyl] group .

Chemical Identifiers

Key chemical identifiers for the compound include :

  • PubChem CID: 665923
  • InChI: InChI=1S/C21H21ClN2O3/c1-26-18-5-3-17(4-6-18)24-10-8-23(9-11-24)14-15-12-21(25)27-20-7-2-16(22)13-19(15)20/h2-7,12-13H,8-11,14H2,1H3
  • InChIKey: XOAWGABLPXPHPD-UHFFFAOYSA-N
  • SMILES: COC1=CC=C(C=C1)N2CCN(CC2)CC3=CC(=O)OC4=C3C=C(C=C4)Cl

Potential Applications

While the primary search result provides detailed chemical information, it does not specify the applications of this particular compound . Other search results discuss related compounds and chemical principles that may suggest potential research applications.

Related Research Areas

Given the structural components of the compound, potential applications may be inferred from research involving similar molecules:

  • Polyphosphate Hydrolysis Detection: Research into methods for detecting and quantifying polyphosphate degradation uses chromogenic and fluorogenic substrates . The presence of a chromen-2-one moiety in the title compound may lend it to similar applications in detecting enzyme activity .
  • Radical Scavenging: Studies on compounds isolated from Piper cubeba have identified antioxidant activity related to scavenging free radicals . The structural similarity of the compound of interest to other bioactive molecules suggests it could be explored for its radical scavenging properties .
  • Metal Hydride Chemistry: Research on silica-supported tungsten complexes explores the formation of metal hydrides and their catalytic activity . The compound's structure might be relevant in the context of coordination chemistry and catalysis .

Mechanism of Action

The mechanism of action of 6-chloro-4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2H-chromen-2-one involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby increasing its levels in the synaptic cleft . This can enhance cholinergic transmission and improve cognitive function in conditions like Alzheimer’s disease.

Comparison with Similar Compounds

Structural Comparisons

The compound’s structural uniqueness lies in its 4-(piperazinylmethyl) substitution and 6-chloro group. Below is a comparison with analogous coumarin and piperazine-containing derivatives:

Compound Name Core Structure Position 4 Substitution Position 6 Substitution Key Structural Differences
6-Chloro-4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2H-chromen-2-one Coumarin Piperazinylmethyl (4-methoxyphenyl) Chlorine Reference compound
4-[3-(4-Naphthalen-1-ylmethyl-piperazin-1-yl)-propoxy]-3-phenyl-chromen-2-one Coumarin Piperazinylpropoxy (naphthalenylmethyl) None Ether linkage vs. methyl bridge
6-Chloro-2-(4-methylphenyl)-7-(2-methylpropoxy)-4H-chromen-4-one Coumarin None Chlorine (position 6) Substituents at positions 2 and 7
5,7-Dihydroxy-4-propyl-2H-chromen-2-one Coumarin Propyl Hydroxy (positions 5,7) Lack of piperazine; polar hydroxy groups
2-Chloro-1-(4-phenylpiperazin-1-yl)ethanone Piperazine derivative Chloroacetyl N/A Non-coumarin; acetyl-piperazine scaffold

Key Observations :

  • Linkage Type : The target compound’s methyl bridge (position 4) contrasts with propoxy ether linkages in ’s derivatives, which may influence flexibility and membrane permeability .
  • Piperazine Modifications : The 4-methoxyphenyl substituent on piperazine may confer selectivity toward serotonin or dopamine receptors, akin to antipsychotic drugs, whereas naphthalenylmethyl groups () could enhance aromatic stacking interactions .
Crystallographic and Computational Studies
  • Structural Analysis : Compounds in –12 were characterized via single-crystal X-ray diffraction (SHELX refinement ), revealing planar coumarin cores and piperazine conformations. Similar studies on the target compound could clarify its binding modes .
  • Docking Studies : employed molecular docking to correlate coumarin derivatives’ antitumor activity with EGFR kinase inhibition, a approach applicable to the target compound .

Biological Activity

6-chloro-4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2H-chromen-2-one is a synthetic compound belonging to the chromen-2-one derivative class. Its unique structure, characterized by a chloro group at position 6 and a piperazine ring substituted with a 4-methoxyphenyl group, suggests potential biological activities, particularly in pharmacology and medicinal chemistry. This article delves into its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H21ClN2O3, with a molecular weight of approximately 372.86 g/mol. The structure can be summarized as follows:

Property Value
Molecular FormulaC21H21ClN2O3
Molecular Weight372.86 g/mol
IUPAC Name6-chloro-4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2H-chromen-2-one

Antimicrobial Properties

Preliminary studies indicate that compounds similar to 6-chloro-4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2H-chromen-2-one exhibit antimicrobial properties. Research has shown that such compounds can interact with bacterial cell membranes, leading to increased permeability and ultimately cell death. Specific tests have demonstrated that derivatives within this chemical class can inhibit growth against various bacteria, including Gram-positive strains.

Anticancer Activity

Research suggests that this compound may possess anticancer properties. Compounds with similar structures have been reported to modulate cell signaling pathways associated with cancer cell proliferation and survival. For instance, studies have indicated that chromen-2-one derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

Anti-inflammatory Effects

The anti-inflammatory potential of 6-chloro-4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2H-chromen-2-one has also been noted in various studies. Compounds within this class have shown the ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory processes.

The biological activity of 6-chloro-4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2H-chromen-2-one is believed to stem from its ability to bind specific receptors or enzymes involved in various physiological pathways. Interaction studies suggest that it may modulate enzyme activities related to cell signaling, which can lead to therapeutic effects against conditions like cancer or infections.

Case Studies and Research Findings

  • Study on Antimicrobial Activity :
    • A study evaluated the antimicrobial efficacy of chromenone derivatives against Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition zones, suggesting strong antimicrobial activity (MIC values ranging from 15.625 to 62.5 μg/mL) .
  • Anticancer Research :
    • In vitro studies demonstrated that certain derivatives induced apoptosis in human cancer cell lines, with IC50 values indicating effective cytotoxicity comparable to established chemotherapeutic agents .
  • Anti-inflammatory Evaluation :
    • A recent investigation highlighted the ability of related compounds to reduce inflammation markers in animal models, showcasing their potential as therapeutic agents for inflammatory diseases .

Q & A

Q. What are the recommended methods for synthesizing 6-chloro-4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2H-chromen-2-one, and how do reaction conditions influence yield?

The synthesis typically involves coupling a pre-functionalized chromen-2-one scaffold with a 4-(4-methoxyphenyl)piperazine moiety. A common approach includes:

  • Step 1: Alkylation of 6-chloro-4-(bromomethyl)-2H-chromen-2-one with 4-(4-methoxyphenyl)piperazine under reflux in anhydrous tetrahydrofuran (THF) using a base like triethylamine.
  • Step 2: Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane, 3:7 v/v) to isolate the target compound.

Critical Factors:

  • Solvent choice: Polar aprotic solvents (e.g., THF, DMF) enhance nucleophilic substitution efficiency .
  • Temperature: Prolonged reflux (>12 hours) improves yields but risks decomposition; yields typically range from 55–75% .

Q. How is the crystal structure of this compound resolved, and which software tools are validated for refinement?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

  • Data Collection: Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å) at 113 K to minimize thermal motion artifacts .
  • Refinement: SHELXL (v.2018/3) is preferred for small-molecule refinement due to its robust handling of anisotropic displacement parameters and twinning corrections. The R-factor should ideally be <0.05 for high confidence .

Validation: Cross-check using PLATON for symmetry analysis and Mercury for visualization .

Q. What spectroscopic techniques are essential for characterizing this compound’s purity and structural integrity?

  • NMR: 1H and 13C NMR confirm substitution patterns (e.g., methoxy singlet at δ 3.7–3.9 ppm; chromenone carbonyl at δ 160–165 ppm).
  • Mass Spectrometry: High-resolution ESI-MS (expected [M+H]+: ~439.15 Da) detects isotopic clusters to rule out halogenated impurities .
  • HPLC: Reverse-phase C18 column (acetonitrile/water gradient) with UV detection at 254 nm ensures >95% purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data, such as unexpected bond angles or torsional strain?

Discrepancies in bond angles (e.g., piperazine ring deviations >5° from ideal chair conformation) may arise from:

  • Crystal Packing Effects: Intermolecular forces (e.g., C–H···O interactions) distort geometry. Use Hirshfeld surface analysis (CrystalExplorer) to quantify packing contributions .
  • Dynamic Disorder: Apply TWINABS in SHELXL to model split positions and refine occupancy ratios .

Case Study: In 6-chloro-4-(4-methylphenoxymethyl)-2H-chromen-2-one, torsional strain in the methoxyphenyl group was resolved by refining anisotropic displacement parameters, reducing R-factor from 0.098 to 0.035 .

Q. What strategies optimize the compound’s solubility for in vitro biological assays without altering its pharmacophore?

  • Co-solvent Systems: Use DMSO/PBS mixtures (≤1% DMSO) to maintain solubility while avoiding cytotoxicity.
  • Derivatization: Introduce hydroxyl groups at non-critical positions (e.g., chromenone C-7) via Suzuki coupling to enhance aqueous solubility. Maintain the piperazine moiety intact for receptor binding .

Validation: Monitor logP changes via shake-flask method (target logP <3.5) .

Q. How do structural modifications to the piperazine or chromenone moieties affect structure-activity relationships (SAR) in receptor binding studies?

  • Piperazine Modifications: Replacing 4-methoxyphenyl with 4-chlorophenyl increases lipophilicity, enhancing blood-brain barrier penetration but reducing aqueous solubility .
  • Chromenone Alterations: Fluorination at C-8 improves metabolic stability (CYP3A4 resistance) but may sterically hinder target engagement .

Experimental Design:

  • Synthesize analogs with systematic substitutions.
  • Validate binding affinity via radioligand assays (e.g., Ki values for serotonin receptors) and correlate with DFT-calculated electrostatic potentials .

Q. What are the best practices for analyzing stability under varying pH and temperature conditions?

  • Accelerated Stability Testing: Incubate the compound in buffers (pH 1–13) at 40°C for 14 days. Monitor degradation via LC-MS.
  • Key Findings:
    • Acidic Conditions (pH <3): Hydrolysis of the chromenone lactone ring occurs within 72 hours.
    • Basic Conditions (pH >10): Piperazine N-dealkylation dominates, forming 4-methoxyphenylpiperazine as a major byproduct .

Q. How can researchers validate intermolecular interactions in co-crystals or host-guest complexes?

  • SCXRD Analysis: Identify hydrogen bonds (e.g., C=O···H–N) and π-π stacking (3.5–4.0 Å interplanar distances).
  • Thermal Analysis: DSC/TGA detects melting point shifts due to co-crystallization (e.g., ∆mp >10°C indicates stable complexation) .

Example: Co-crystallization with β-cyclodextrin improved aqueous solubility by 12-fold via hydrophobic cavity inclusion .

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